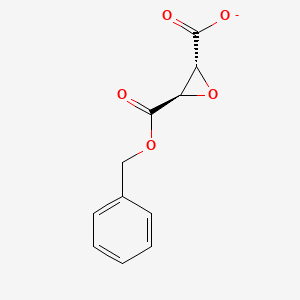![molecular formula C22H25NO3 B14227203 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-71-4](/img/structure/B14227203.png)
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 1-(2-methylbenzoyl)cyclopentylamine.
Condensation Reaction: The carboxylic acid group of 3-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-(2-methylbenzoyl)cyclopentylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]benzamide
- 2,3-Dimethoxy-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
- 3-Acetoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
551963-71-4 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-4-5-10-17(15)20(24)22(13-6-7-14-22)23-21(25)18-11-8-12-19(26-3)16(18)2/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
HKGAYYORWPKSDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
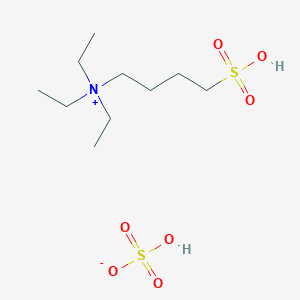
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
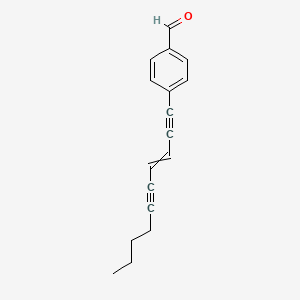
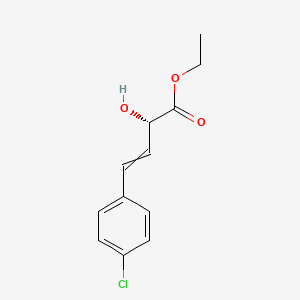
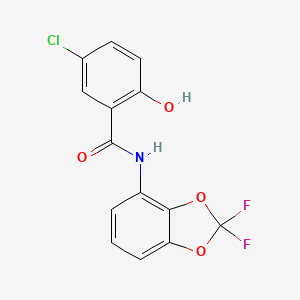
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
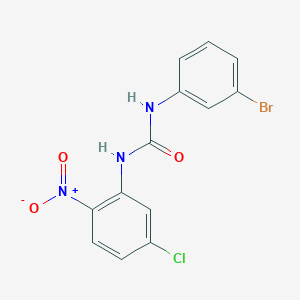
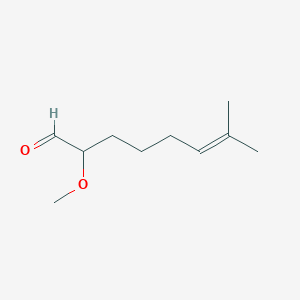
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
